Kaolin

説明

Structure

2D Structure

特性

Key on ui mechanism of action |

Kaolin adsorbs water, toxins and bacteria, contributing to firmer stools, reducing fluid loss from diarrhea. |

|---|---|

CAS番号 |

1332-58-7 |

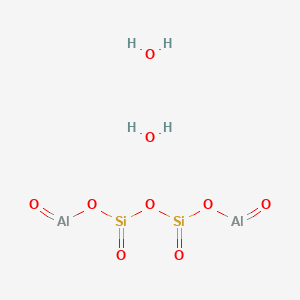

分子式 |

Al2H4O9Si2 |

分子量 |

258.16 g/mol |

IUPAC名 |

dialuminum;trioxido(trioxidosilyloxy)silane;dihydrate |

InChI |

InChI=1S/2Al.O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;;2*1H2/q2*+3;-6;; |

InChIキー |

KGOIAFZMMLWXLM-UHFFFAOYSA-N |

不純物 |

Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation. The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm. Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars. |

SMILES |

O.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O |

正規SMILES |

O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |

外観 |

Solid powder |

Color/Form |

White or yellowish-white, earhty mass or white powder; unctuous when moist White to yellowish or grayish powder [Note: When moistened, darkens...] Triclinic White or near white ... pseudohexagonal flakes Fine white to light-yellow powde |

密度 |

1.8 to 2.6 (NIOSH, 2024) 2.65 g/cu cm Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6 Relative density (water = 1): 2.6 1.8-2.6 |

物理的記述 |

Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet. Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH] WHITE POWDER. White to yellowish or grayish powder. Odorless. White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Insoluble (NIOSH, 2024) Insoluble in water Insoluble in ether Insoluble in dilute acids and alkali hydroxides Solubility in water: insoluble Insoluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Kaolin; China clay; Clay 347; HSDB 630; Bolus alba; Altowhite; Hydrated aluminum silicate; |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

製品の起源 |

United States |

Methodologies for Kaolin Synthesis, Processing, and Refinement in Controlled Environments

Controlled Hydrothermal Synthesis of Kaolin-Group Minerals

Hydrothermal synthesis is a widely used method for producing synthetic analogues of kaolinite-group minerals under controlled temperature and pressure conditions. This technique involves reacting precursor materials in an aqueous medium at elevated temperatures and pressures in a closed vessel, such as an autoclave. mdpi.combiointerfaceresearch.comgoogle.com This method is particularly effective because kaolinite (B1170537) formation is kinetically challenging under standard conditions. mdpi.com

Influences of Precursor Chemistry on this compound Crystallization

The choice of precursor materials significantly impacts the crystallization and structural features of synthetic kaolinite. mdpi.comresearchgate.net Typically, the synthesis of kaolinite requires combining separate precursors for aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). mdpi.com The chemical activity of these precursors in the aqueous medium at different pH values plays a crucial role in the formation of aluminosilica gels, which are the initial stage of synthesis. mdpi.comresearchgate.net Achieving highly dispersed and homogeneous aluminosilica gels during this initial stage is a key factor for successful kaolinite synthesis. mdpi.com

Research has shown that different silica (B1680970) sources can lead to variations in the structural features of synthetic kaolinite analogues. For instance, using a Nanosil precursor has been reported to result in the formation of highly crystalline kaolinite. mdpi.comresearchgate.net The Si/Al ratio of the starting material also influences kaolinite crystallinity, along with time and temperature. mdpi.com

Temperature and Pressure Regimes in Hydrothermal this compound Synthesis

Temperature and pressure are critical parameters that govern the hydrothermal synthesis of this compound-group minerals. mdpi.comgoogle.commdpi.com Hydrothermal synthesis can be broadly categorized into mild critical reactions (100 °C to 240 °C) and supercritical reactions (exceeding 1000 °C). biointerfaceresearch.com

Studies have investigated the formation of kaolinite at various temperatures and pressures. For example, synthetic kaolinite has been prepared by hydrothermally treating a mixed sol of colloidal silica and alumina (B75360) at temperatures ranging from 150° to 350°C. google.com Another study reported obtaining pure kalsilite, a related feldspathoid with a framework structure of linked (Si,Al)O₄ tetrahedra, from kaolinite after hydrothermal treatment at 300 °C for 12 hours in a 0.5 M KOH solution. us-csic.es Lower temperatures in this specific system resulted in the formation of zeolite W instead of kalsilite. us-csic.es

The pressure in hydrothermal systems typically corresponds to the vapor pressure of water at the given temperature. cambridge.org For instance, a process for synthesizing alkali metal aluminosilicates by hydrothermally reacting this compound clay with an alkali metal silicate (B1173343) involved pressures ranging from approximately 50 to 360 psig (pounds per square inch gauge) and temperatures from 140° to 250°C. google.com

The duration of the hydrothermal synthesis also affects the crystallinity of the resulting kaolinite analogues. mdpi.comresearchgate.net As synthesis time increases, the crystallinity index generally rises, and the quantity of non-crystallized material decreases. mdpi.comresearchgate.net

Table 1 summarizes some reported temperature and pressure regimes for hydrothermal synthesis involving this compound or kaolinite precursors.

| Precursor(s) | Target Product(s) | Temperature Range (°C) | Pressure Range | Reference |

| Al₂O₃ and SiO₂ gels/mixtures | Kaolinite, Dickite, Beidellite | 305-395 | Not specified | nist.gov |

| This compound clay + alkali metal silicate | Synthetic alkali metal aluminosilicates | 140-250 | 50-360 psig | google.com |

| Metathis compound + KOH solution | Kalsilite, Zeolite F, Muscovite | 190 | Not specified | cas.czikm.org.my |

| Kaolinite + KOH solution | Kalsilite, Zeolite W | 100, 175, 300 | Not specified | us-csic.esscielo.org.co |

| Amorphous SiO₂ and Al(OH)₃·xH₂O | Kaolinite | 250 | 30 bar | researchgate.net |

Mechanochemical Activation and Grinding Techniques for this compound

Mechanochemical activation (MCA) is a process that utilizes intensive grinding to induce structural disorder, amorphization, and increased chemical reactivity in materials like this compound. researchgate.net This method is considered an environmentally friendly alternative to high-temperature thermal activation for enhancing kaolinite's reactivity. researchgate.net MCA involves the application of mechanical energy through techniques such as ball milling, which leads to the rupture of chemical bonds within the kaolinite structure, including O-H, Al-OH, Al-O-Si, and Si-O bonds. mdpi.com

Impact of Milling Parameters on this compound Particle Morphology and Reactivity

Milling parameters, such as rotation speed, milling time, ball size, and ball-to-powder weight ratio, significantly influence the outcome of mechanochemical activation, affecting particle size, morphology, and reactivity. mdpi.comsctunisie.orgdiva-portal.orgnih.gov

Intensive grinding initially leads to a reduction in particle size due to cleavage and fracturing of kaolinite crystals. sctunisie.org However, prolonged milling or high rotation speeds can cause particles to agglomerate due to increased surface energy. mdpi.commdpi.com Studies have shown that mechanical activation causes a significant reduction in particle size, with a larger volume of particles often found in the 1-10 µm range after treatment. mdpi.com The morphology of this compound particles can change from platy to spheroidal or quasi-regular particles after MCA. sctunisie.orgnih.gov

The reactivity of mechanically activated this compound, often assessed by its pozzolanic activity, increases with increasing rotation speed and milling time. mdpi.com This is attributed to the boosting of amorphous phase formation from kaolinite and the reduction in particle size. mdpi.com However, excessively aggressive milling can lead to the incorporation of impurities from the milling equipment, such as ZrO₂ from grinding balls and jars, which can decrease the total content of amorphous phases despite high grinding speeds. mdpi.com

Table 2 illustrates the effect of milling time on particle size distribution for this compound.

| Milling Time (h) | Cumulative Distribution of Particles < 2 µm (%) mdpi.com |

| 0 | ~35 |

| 6 | 61.3 |

The specific surface area of this compound is also affected by milling parameters. It can initially increase due to particle size reduction and the creation of defects, but may decrease with prolonged milling time or high rotation speed due to agglomeration. mdpi.commdpi.com

Energy Input and Efficiency in this compound Mechanochemical Processing

The efficiency of mechanochemical activation is closely related to the energy input and the effectiveness of energy transfer in the mill. diva-portal.org The mechanochemical activation energy applied to the material is positively correlated with parameters such as ball-to-sample mass ratios, milling time, and hitting frequencies. researchgate.net

MCA is generally characterized by smaller energy requirements and lower processing temperatures compared to thermal activation, making it a more environmentally friendly option. researchgate.netmdpi.com Research has focused on optimizing grinding parameters to minimize the energy consumption for mechanochemical activation of kaolinite. mdpi.comresearchgate.net For instance, the addition of trass (25% by mass) has been shown to significantly reduce the specific energy demand for the complete amorphization of kaolinite. mdpi.comresearchgate.net The type of grinding media also plays a role; using steel grinding bodies instead of ZrO₂ ones can allow for the activation of a larger quantity of material at the same specific energy demand. mdpi.comresearchgate.net Optimizing parameters like ball-to-powder ratio and mill type can lead to substantial reductions in specific energy demand for achieving a desired degree of amorphization. mdpi.comresearchgate.net

Table 3 shows the impact of trass addition on the specific energy demand for mechanochemical activation of this compound.

| Material | Trass Addition (mass %) | Specific Energy Demand (Wh/g) mdpi.com |

| Raw this compound | 0 | 41 |

| This compound with Trass | 25 | ~20.5 |

Delamination and Exfoliation Strategies for this compound Nanostructures

Delamination and exfoliation are strategies employed to overcome the strong interlayer hydrogen bonding and bipolarity in this compound, which make it difficult to intercalate compounds and limit the exposure of its surfaces. nih.gov These processes aim to break the weak hydrogen bonds between kaolinite interlayers, resulting in delaminated layers or individual nanoscale sheets. nih.gov This modification can significantly increase the specific surface area and the number of reactive sites, which is beneficial for various applications, including catalysis and drug delivery. nih.govcambridge.org

Common methods for this compound exfoliation include mechanical grinding, liquid-phase exfoliation, and chemical pre-intercalation. nih.gov Mechanical methods like heating, pressurization, and ultrasonication can facilitate the extrusion of modifiers into the this compound interlayer. nih.gov

Chemical modification through intercalation and subsequent delamination or exfoliation is a widely studied approach. pustaka-sarawak.com Intercalation involves inserting guest molecules between the kaolinite layers, expanding the interlayer spacing. researchgate.net This can be followed by exfoliation, where the layers are separated into thinner stacks or individual sheets. researchgate.net For example, kaolinite nanoscrolls, which are rolled kaolinite sheets with a tubular form, have been prepared by a one-step route involving the intercalation of guest species and swelling with a solvent. researchgate.net N-methylformamide (NMF) has been used as an intercalation agent, followed by acid treatment (intercalation-etching strategy) to produce delaminated and pit-rich nano-kaolinite with a large specific surface area. cambridge.org

The morphology of the resulting nanostructures can depend on the method of precursor preparation, heat treatment, and the structural order of the original clay. cambridge.org Higher structural order in the original clay can facilitate the formation of a tubular morphology, while mechanical treatment might result in broken tubes. cambridge.org

Delamination and exfoliation are crucial for enhancing the properties of this compound, particularly its surface area and accessibility, for advanced applications. nih.govcambridge.org

Intercalation-Driven Delamination Protocols for this compound Nanosheets

Intercalation is a key technique used to expand the interlayer spacing of kaolinite, making the stacked layers more accessible for subsequent exfoliation into nanosheets. mdpi.commdpi.com This process involves inserting guest molecules between the kaolinite layers, weakening the hydrogen bonding and van der Waals forces that hold the layers together. mdpi.comnih.govresearchgate.net Common intercalating agents include urea (B33335), potassium acetate (B1210297), and dimethyl sulfoxide (B87167) (DMSO). mdpi.commdpi.comnih.govresearchgate.net

Research has demonstrated that the choice of intercalating agent and the intercalation conditions significantly influence the degree of interlayer expansion. For example, intercalation with urea can expand the basal spacing of kaolinite from approximately 7.2 Å to 10.8 Å. nih.gov Methoxy-modified kaolinite has been used as a precursor for intercalation with various organic molecules, facilitating further delamination. mdpi.comacs.orgresearchgate.net

Delamination, often following intercalation, can be achieved through various methods that apply energy to separate the expanded layers.

Sonication and Shear-Induced Exfoliation of this compound Layers

Sonication and shear forces are effective mechanical methods used to exfoliate intercalated or otherwise treated this compound into individual or few-layer nanosheets. mdpi.comgoogle.com Sonication, utilizing ultrasonic energy, creates cavitation bubbles that generate localized forces capable of delaminating this compound stacks. nih.gov This technique is often used in conjunction with intercalation to enhance exfoliation efficiency. mdpi.comjsstec.org For instance, sonication of sodium dodecyl sulfate (B86663) (SDS)-intercalated kaolinite has been shown to further reduce particle size and promote the formation of nanoscrolls. mdpi.com

Shear-induced exfoliation involves applying mechanical shear stress to this compound dispersions, causing the layers to slide past each other and separate. acs.orgusm.my High-shear mixing can achieve in situ exfoliation and dispersion of layered this compound in polymer matrices. acs.orgfigshare.comnih.gov Studies have shown that solid-state shear milling can effectively exfoliate this compound into nanoflakes with thicknesses as low as approximately 3 nm. acs.org The combination of shear forces, often in the presence of a dispersing medium, facilitates the breakdown of this compound stacks into thinner layers.

Research findings highlight the effectiveness of these mechanical methods in producing exfoliated this compound with increased surface area and altered morphology, such as nanoscrolls. mdpi.comacs.orgresearchgate.netnih.gov

Purification and Beneficiation Techniques for Research-Grade this compound Feedstocks

Purification and Beneficiation Techniques for Research-Grade this compound Feedstocks

Advanced Flotation and Magnetic Separation Methods for this compound

Flotation is a widely used technique for removing colored impurities like iron and titanium minerals, as well as carbonaceous materials, from this compound. alpapowder.comxinhaimining.comjxscmineral.com This method exploits the differences in surface properties between this compound and impurity minerals. Selective flocculation, a type of flotation, involves using organic polymers to selectively aggregate impurity particles, which are then separated from the dispersed this compound. ftmmachinery.comminingpedia.cn Carrier flotation is another variation used in this compound purification. miningpedia.cn Flotation can effectively increase the whiteness of this compound, although it requires chemical reagents and can have environmental considerations. xinhaimining.com

Magnetic separation is highly effective for removing weakly magnetic impurity minerals such as hematite, siderite, pyrite, rutile, and anatase, which are common coloring agents in this compound. alpapowder.comijiset.comftmmachinery.comminingpedia.cnpe.org.pl High-gradient magnetic separation (HGMS) is particularly useful for removing fine and weakly magnetic particles. ftmmachinery.comminingpedia.cnpe.org.pl Advancements in superconducting magnetic separators have further improved the efficiency of removing even superfine, weakly magnetic impurities. miningpedia.cnpe.org.plresearchgate.net Magnetic separation is often favored due to its environmental benefits as it typically does not require the use of chemicals. alpapowder.com

Data on the effectiveness of these methods shows significant impurity reduction. For example, magnetic separation can reduce Fe₂O₃ content in this compound. xinhaimining.com

Chemical Leaching and Selective Dissolution in this compound Purification

Chemical leaching and selective dissolution techniques are employed to remove specific impurities by dissolving them in acidic or alkaline solutions. xinhaimining.comjxscmineral.comminingpedia.cn Acid leaching, using acids such as sulfuric acid, hydrochloric acid, nitric acid, or oxalic acid, is commonly used to dissolve iron-containing minerals like hematite, limonite, and siderite, forming soluble salts that can be washed away. xinhaimining.comjxscmineral.comminingpedia.cn The concentration of the acid is a critical parameter influencing the effectiveness of impurity removal. miningpedia.cn

Selective dissolution can also target other impurities or modify the this compound structure. For instance, selective acid dissolution of thermally activated this compound (metathis compound) has been studied for the preparation of mesoporous silica nanoparticles. tandfonline.com While this compound is generally resistant to complete dissolution in many acids, selective leaching aims to dissolve impurities preferentially. echemi.comresearchgate.net Stronger treatments, such as using hydrofluoric acid, can break down the silicate structure, but this is typically used for analytical purposes rather than purification for most industrial applications. echemi.comresearchgate.net Alkaline solutions like KOH can also be used for selective leaching, dissolving certain impurities while leaving kaolinite as a residue. echemi.comresearchgate.net Chemical bleaching, often combined with acid leaching, uses oxidizing agents like hydrogen peroxide or sodium hypochlorite (B82951) to oxidize organic matter and certain iron minerals, making them easier to remove. alpapowder.comxinhaimining.comjxscmineral.comminingpedia.cn

Data from studies on chemical leaching indicates its ability to reduce the content of specific impurities. For example, acid leaching is effective in removing iron oxides. xinhaimining.comjxscmineral.com

Advanced Spectroscopic and Microscopic Characterization Techniques for Kaolin Systems

High-Resolution Electron Microscopy (HR-TEM, SEM) in Kaolin Nanostructure Elucidation

High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the nanostructure and morphology of this compound. SEM provides detailed images of the surface morphology and texture of this compound particles and aggregates, while TEM, particularly HR-TEM, allows for the examination of the internal structure, including individual layers and defects at near-atomic resolution. anu.edu.auresearchgate.netscienceworldjournal.org

HR-TEM enables the direct imaging of the atomic lattice within kaolinite (B1170537) crystals. Despite challenges like electron beam damage, lattice fringes corresponding to the 7.1 Å basal spacing (001) are observable, along with less common 3.6 Å and 3.5 Å sub-periodicities. anu.edu.au These images can reveal the stacking arrangement of the kaolinite layers. Selected area electron diffraction (SAED) patterns can confirm the crystal structure, indicating, for instance, a C-centered structure for kaolinite. anu.edu.au

Defects within the kaolinite layer structure are common and can significantly influence its properties. HR-TEM is instrumental in identifying and characterizing these defects, such as layer dislocations and lateral layer terminations within stacked layers, which are indicative of primary kaolinites. researchgate.net Stacking defects, arising from variations in the lateral interlayer shifts between adjacent layers, can be directly determined using near-atomic resolution TEM imaging. iucr.orggeoscienceworld.org Studies have shown that kaolinite crystals can contain a high density of such stacking defects, formed by mixtures of different lateral shifts. geoscienceworld.org Long-period polytypic sequences with three- and five-layer periodicities have also been observed using HRTEM. geoscienceworld.org

SEM is widely used to study the morphology and texture of this compound particles and their aggregation behavior. Kaolinite typically exhibits a pseudo-hexagonal platelet morphology. researchgate.netgeoscienceworld.org SEM images reveal the shape and size distribution of these platelets, as well as how they assemble into larger aggregates. geoscienceworld.orgjst.go.jpunlp.edu.ar

The morphology of this compound aggregates can vary depending on the origin and processing of the sample. For example, primary kaolinites may show book-shaped and vermiform aggregates, while sedimentary kaolins tend to have a tighter arrangement of crystals influenced by particle size fractionation and sedimentation. anu.edu.au SEM can capture these differences, showing aggregates of blocky crystals or vermicular booklets with varying thickness. geoscienceworld.org The assembly process of kaolinite platelets during solvent evaporation can also be visualized by SEM, revealing different morphologies depending on the dispersion medium. geoscienceworld.org Synthetic this compound products can exhibit distinct morphologies such as rose-shaped aggregates or blocky/irregular cube-shaped aggregates, which are observable by SEM. google.com

TEM studies also provide insights into particle shape, indicating that kaolinite particles can have thin and elongate shapes or wider flake morphology. researchgate.net The internal structure of aggregates, such as spherical aggregates formed from amorphous gels, can be examined by HRTEM, showing how kaolinite crystals are arranged within these structures. geoscienceworld.org

Lattice Imaging and Defect Analysis of this compound Crystals

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for this compound Phase and Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound and determining their structural characteristics. Small-Angle X-ray Scattering (SAXS) complements XRD by providing information about nanoscale structural features and porosity. nih.govresearchgate.net

XRD is essential for identifying kaolinite and other minerals that may be present in this compound samples, such as quartz, anatase, rutile, and illite (B577164). nih.govresearchgate.netulm.ac.idmdpi.com Qualitative analysis is typically performed by comparing the diffraction pattern to databases. ulm.ac.id

Quantitative phase analysis (QPA) using XRD allows for the determination of the relative amounts of each crystalline phase in a this compound-bearing composition. Methods like the Rietveld refinement are employed for this purpose, analyzing the entire diffraction pattern to quantify the mineral percentages. ulm.ac.idthermofisher.com QPA can reveal that natural this compound is predominantly kaolinite, often with varying percentages of accessory minerals depending on the source. researchgate.netulm.ac.id For example, studies on Egyptian this compound showed kaolinite content ranging from 82% to 95%, with varying amounts of anatase, rutile, and quartz. researchgate.net The accuracy of QPA can be affected by factors such as structural disorder in the clay minerals and particle orientation, but techniques like using external standards and controlling sample preparation can improve results. researchgate.netpsu.eduxray.cz

Table 1: Example of Quantitative Phase Analysis of Natural this compound Samples using XRD

| Sample Source | Kaolinite (%) | Quartz (%) | Anatase (%) | Rutile (%) |

| Egyptian this compound 1 | 95 | 0.5 | 2 | 1 |

| Egyptian this compound 2 | 82 | 7 | 9 | 6 |

| South Kalimantan (Tatakan) | ~84 | - | - | - |

| South Kalimantan (Cintapuri) | ~76 | - | - | - |

| South Kalimantan (Tabuk) | ~70 | - | - | - |

While XRD focuses on the atomic structure and crystalline phases, SAXS is sensitive to electron density variations over longer length scales, typically from 1 to 100 nm, making it suitable for studying nanoscale features in this compound. researchgate.netacs.org SAXS can provide information about particle sizes and distributions, as well as the morphology of nanoscale features. acs.org

Combined Ultra-Small-Angle and Small-Angle X-ray Scattering (USAXS/SAXS) can be used to determine the hierarchical morphology of kaolinite, including nanoscale interlayer pores, meso-scale pores, and larger interparticle voids. nih.gov SAXS data can be modeled to quantify these features. nih.gov For instance, SAXS has been used to determine the basal d₀₀₁ spacing in halloysite (B83129)/kaolinite structures, revealing the presence of interlayer water molecules based on the observed spacing. mdpi.com SAXS is also effective for analyzing amorphous materials and can detect structural features within this range. researchgate.net Studies using SAXS have investigated the aggregation and dissociation of this compound platelets and the formation of tactoids. rsc.org

Quantitative Phase Analysis of this compound-Bearing Compositions

Vibrational Spectroscopy (FTIR, Raman) for this compound Hydroxyl Group Analysis and Structural Fingerprinting

Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of this compound, particularly the hydroxyl groups. These techniques serve as valuable tools for structural fingerprinting and understanding interactions within the this compound structure. qut.edu.auscirp.orgresearchgate.net

The hydroxyl groups in kaolinite give rise to characteristic absorption bands in the IR spectrum and peaks in the Raman spectrum in the OH stretching region (typically 3600-3700 cm⁻¹) and OH bending region (typically 900-1000 cm⁻¹). qut.edu.auscirp.orgresearchgate.netcdnsciencepub.commdpi.comresearchgate.netmdpi.com Pure kaolinite typically shows four well-resolved bands in the IR spectrum in the OH stretching region, assigned to the stretching vibrations of inner surface hydroxyl groups and inner hydroxyl groups. qut.edu.auscirp.org Raman spectra of kaolinites often exhibit five OH-stretching bands, with an additional feature compared to IR spectra. qut.edu.auscirp.org

Specific band assignments in the IR and Raman spectra provide insights into the local environment and hydrogen bonding of the hydroxyl groups. For example, in IR spectra, bands around 3697, 3669, and 3652 cm⁻¹ are assigned to outer hydroxyl stretching modes, while the band at 3620 cm⁻¹ is assigned to the inner hydroxyl stretching mode. qut.edu.auscirp.org In Raman spectra, bands are observed at similar wavenumbers, with an additional band around 3685 cm⁻¹ which is often not observed in normal IR spectra and is attributed to outer OH stretching vibration. scirp.orgmdpi.com The OH bending region shows vibrations of inner surface OH groups around 913 cm⁻¹ and surface OH groups near 936 cm⁻¹. qut.edu.auscirp.orgmdpi.com

Vibrational spectroscopy is also useful for studying modifications to the this compound structure, such as intercalation. Changes in the position and intensity of OH stretching vibrations can indicate the interaction between intercalated molecules and the kaolinite hydroxyl groups. qut.edu.auresearchgate.net The grinding process can also affect the hydrogen bonding between kaolinite layers, which is observable through changes in the intensity of hydroxyl vibrations in IR spectra. qut.edu.au Furthermore, characteristic bands in the IR and Raman spectra, such as Si-O stretching vibrations, contribute to the structural fingerprinting of this compound and can indicate the formation of nanocomposites. qut.edu.auresearchgate.netmdpi.comacs.org

Table 2: Characteristic Vibrational Bands of Kaolinite Hydroxyl Groups

| Technique | Region | Wavenumber (cm⁻¹) | Assignment | References |

| IR | OH Stretching | 3697, 3669, 3652 | Outer OH Stretching | qut.edu.auscirp.org |

| IR | OH Stretching | 3620 | Inner OH Stretching | qut.edu.auscirp.org |

| IR | OH Bending | 913 | Inner Surface OH Bending | scirp.orgmdpi.com |

| IR | OH Bending | ~936 | Surface OH Bending | scirp.org |

| Raman | OH Stretching | ~3695, ~3670, ~3650 | Outer OH Stretching | qut.edu.auscirp.orgresearchgate.net |

| Raman | OH Stretching | ~3620 | Inner OH Stretching | qut.edu.auscirp.orgresearchgate.net |

| Raman | OH Stretching | ~3685 | Outer OH Stretching | scirp.orgmdpi.comresearchgate.net |

| Raman | OH Bending | ~915 | Inner Hydroxyl Bending | cdnsciencepub.com |

This compound is a significant industrial mineral primarily composed of the clay mineral kaolinite (Al₂Si₂O₅(OH)₄). activeminerals.comwikipedia.orghaflonggovtcollege.ac.in It is a layered silicate (B1173343) mineral with a 1:1 structure, meaning each layer consists of a tetrahedral sheet of silica (B1680970) (SiO₄) linked to an octahedral sheet of alumina (B75360) (AlO₆ or Al(OH)₆). wikipedia.orghaflonggovtcollege.ac.in The layers are stacked and held together by hydrogen bonds. activeminerals.comwikipedia.orgnih.gov this compound can also contain other minerals such as muscovite, quartz, feldspar, and anatase, depending on its source. activeminerals.com The term "this compound" is often used to refer to rocks rich in kaolinite, as well as its polymorphs dickite and nacrite, and also halloysite. mdpi.comsciforum.net These polymorphs share the same chemical formula (Al₂Si₂O₅(OH)₄) but differ in their crystal structure or stacking arrangement of the 1:1 layers. mdpi.comsciforum.netwikipedia.orgwikipedia.org

Advanced spectroscopic and microscopic techniques are crucial for understanding the fundamental properties of this compound, including its structure, bonding, and transformations. Techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, Raman spectroscopy, and scanning electron microscopy (SEM) are commonly employed for mineralogical composition, crystalline structure, functional group analysis, and morphology. scispace.commdpi.comresearchgate.netscienceworldjournal.org

Investigating Hydrogen Bonding Environments in this compound Layers

Hydrogen bonding plays a critical role in holding the layers of kaolinite together. These bonds form between the hydroxyl groups of the octahedral sheet and the basal oxygen atoms of the tetrahedral sheet of the adjacent layer. nih.gov Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are powerful tools for investigating these hydrogen bonding environments. nih.govscispace.comresearchgate.netshu.ac.ukqut.edu.auresearchgate.netacs.org

IR spectroscopy in the hydroxyl stretching region (typically 3600-3700 cm⁻¹) is particularly sensitive to the different types of hydroxyl groups in the kaolinite structure and their involvement in hydrogen bonding. scispace.comresearchgate.netshu.ac.ukqut.edu.aucas.cz Kaolinite typically exhibits four characteristic OH-stretching bands in this region, corresponding to inner surface and inner hydroxyls. scispace.comresearchgate.netqut.edu.au Changes in the position, intensity, and shape of these bands provide information about the strength and nature of hydrogen bonds, as well as the degree of structural order. qut.edu.aucas.cz For instance, the destruction of hydrogen bonding between layers due to processes like grinding can be observed as a loss in intensity of these hydroxyl vibrations. qut.edu.au Studies using IR spectroscopy have indicated the formation of hydrogen bonds between intercalated molecules, such as urea (B33335), and the siloxane and alumina surfaces of kaolinite, with the carbonyl group of urea acting as H-acceptors and amine groups as H-donors. nih.gov Theoretical studies using density-functional theory (DFT) have investigated the O-H stretching frequencies and O-H···O distances involved in hydrogen bonding within the kaolinite structure, showing a dependence of frequencies on bond distances. acs.org

Raman spectroscopy also provides complementary information about the vibrational modes of hydroxyl groups and their interactions. qut.edu.au

Structural Order-Disorder Assessment in this compound Polymorphs

This compound minerals, including kaolinite, dickite, and nacrite, are polymorphs that differ in the stacking arrangement of their 1:1 layers. mdpi.comsciforum.net The degree of structural order or "crystallinity" significantly impacts the physical and chemical properties of this compound. cas.cz X-ray diffraction (XRD) is a primary technique for assessing the structural order-disorder in this compound polymorphs. mdpi.comscispace.commdpi.comscienceworldjournal.orgcas.czresearchgate.netconicet.gov.ar

Ordered kaolinite exhibits sharp and well-defined diffraction peaks in its XRD pattern, while disordered kaolinite shows broader, less intense, and asymmetrical peaks. cas.czresearchgate.net Various empirical indices, such as the Hinckley Index (HI) and the R2 index, are derived from XRD patterns to quantify the degree of structural disorder. cas.czconicet.gov.ar These indices are based on the position and intensity of specific diffraction peaks that are sensitive to stacking faults and defects along the c-axis. mdpi.comcas.czresearchgate.netconicet.gov.ar

Infrared (IR) spectroscopy, particularly the region corresponding to OH stretching and bending vibrations, can also be used to detect and assess structural disorder in kaolinites, based on changes in the position and relative intensity of the bands. cas.cz Studies have shown that the degree of structural order can be classified into ordered, partially ordered, and poorly ordered structures based on IR spectra. cas.cz The shape of the OH group bands in the near-infrared region can reflect the degree of disorder. mdpi.com

Microscopic techniques like Scanning Electron Microscopy (SEM) can reveal the morphology of this compound particles, which can sometimes provide visual evidence related to crystallinity, such as the presence of pseudohexagonal plates in well-crystallized kaolinite. wikipedia.orgscispace.comscienceworldjournal.orgconicet.gov.armdpi.com However, XRD and IR spectroscopy are more direct methods for quantifying structural order at the atomic or molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for probing the local atomic environments of specific nuclei within the this compound structure, providing insights that are complementary to diffraction and vibrational spectroscopy methods. mdpi.comnih.govcuni.cz Solid-state NMR, in particular, is well-suited for studying the structure and transformations of solid materials like this compound. nih.govcuni.czresearchgate.net

Solid-State ²⁷Al and ²⁹Si NMR for this compound Framework Elucidation

Solid-state ²⁷Al and ²⁹Si NMR spectroscopy are widely used to investigate the coordination and bonding environments of aluminum and silicon atoms in this compound and its transformation products. nih.govcuni.czresearchgate.netappliedmineralogy.comscispace.com

²⁹Si NMR typically reveals the Qⁿ(mAl) environments of silicon, where 'n' is the number of bridging oxygens to other silicon atoms and 'm' is the number of aluminum atoms in the second coordination sphere. In the structure of kaolinite, silicon is primarily in Q³(0Al) sites, giving rise to a characteristic peak in the ²⁹Si NMR spectrum. appliedmineralogy.com Changes in this peak, or the appearance of new peaks upon thermal treatment or chemical modification, indicate alterations in the silicon environment, such as the formation of amorphous silica or new silicate phases. researchgate.netappliedmineralogy.comscispace.com

²⁷Al NMR is sensitive to the coordination number of aluminum. In the kaolinite structure, aluminum is predominantly octahedrally coordinated (Al⁶). cuni.czresearchgate.net Upon heating or chemical treatment, the coordination of aluminum can change to five-fold (Al⁵) or four-fold (Al⁴) coordination, particularly during the dehydroxylation process and the formation of metathis compound. cuni.czresearchgate.net ²⁷Al NMR spectra can differentiate between these coordination states, providing quantitative information about the distribution of aluminum in different environments. nih.govcuni.czresearchgate.netscispace.com For example, studies on the thermal decomposition of kaolinite have shown that metathis compound contains aluminum in four-, five-, and six-fold coordination, with a disordered polymerized silicon/aluminum network. researchgate.net The relative proportions of these species can be determined from the integrated intensities of the corresponding peaks in the ²⁷Al NMR spectrum. nih.gov

Combined ²⁷Al and ²⁹Si MAS NMR studies have been instrumental in understanding the structural changes that occur during the thermal transformation of kaolinite to metathis compound and subsequent phases like mullite (B73837) and cristobalite. researchgate.netappliedmineralogy.comscispace.com

Probing Proton Dynamics within Interlayer Regions of this compound

While less commonly studied by traditional solid-state NMR compared to ²⁷Al and ²⁹Si, proton (¹H) NMR can, in principle, provide insights into the dynamics of protons within the this compound structure, particularly in the interlayer regions or associated with adsorbed water or intercalated species. The hydroxyl groups in kaolinite are a source of protons. qut.edu.au

Techniques like solid-state ¹H MAS NMR, and potentially relaxation time measurements, could be used to study the mobility and environment of these protons. Changes in ¹H NMR spectra could indicate alterations in the hydrogen bonding network or the presence and dynamics of water molecules or organic molecules within the interlayer space. For instance, studies involving the intercalation of organic molecules might utilize ¹H NMR to probe the interaction and mobility of the intercalated species and their influence on the interlayer hydroxyl protons. nih.gov However, detailed research findings specifically focusing on probing proton dynamics within interlayer regions of unmodified this compound using advanced ¹H NMR techniques were not extensively highlighted in the search results, which focused more on the structural aspects probed by ²⁷Al and ²⁹Si NMR and the hydrogen bonding studied by IR/Raman.

Thermal Analysis (TGA, DSC) for this compound Dehydroxylation Kinetics and Thermal Transformations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the thermal behavior of this compound, including the loss of adsorbed water, dehydroxylation of structural hydroxyl groups, and subsequent high-temperature phase transformations. researchgate.netscienceworldjournal.orgresearchgate.netconicet.gov.armdpi.comcambridge.orgcambridge.orguts.edu.auicm.edu.plnipne.ronetzsch.com

TGA measures the change in mass of a sample as a function of temperature or time, providing information about the amount of volatile components released during heating. mdpi.comnetzsch.com For this compound, the main mass loss event observed in TGA curves corresponds to the dehydroxylation process, where structural hydroxyl groups are removed as water. mdpi.comcambridge.orguts.edu.auicm.edu.plnipne.ronetzsch.com This typically occurs in the temperature range of 450-700°C, leading to the formation of metathis compound. cambridge.orguts.edu.auicm.edu.plnipne.ro A smaller mass loss at lower temperatures (below ~200°C) is attributed to the removal of adsorbed moisture. mdpi.comuts.edu.auicm.edu.plnetzsch.com

DSC measures the heat flow into or out of a sample as a function of temperature or time, detecting endothermic and exothermic transitions. mdpi.comcambridge.orguts.edu.auicm.edu.plnipne.ronetzsch.com The dehydroxylation of kaolinite is an endothermic process, appearing as a significant endothermic peak in the DSC curve within the dehydroxylation temperature range. uts.edu.auicm.edu.plnipne.ronetzsch.com Exothermic peaks at higher temperatures correspond to the formation of new crystalline phases, such as spinel, mullite, and cristobalite, from the amorphous metathis compound. cambridge.orgcambridge.orgnetzsch.com The temperatures and enthalpies of these transitions are influenced by factors such as the crystallinity and particle size of the this compound. cas.cznipne.ro

Combined TGA-DSC analysis provides a comprehensive view of the thermal events occurring in this compound upon heating, allowing for the identification of specific transformation temperatures and associated mass changes and heat flows. researchgate.netmdpi.comcambridge.orguts.edu.auicm.edu.plnipne.ronetzsch.com

Kinetic Modeling of this compound Thermal Decomposition Processes

Kinetic analysis of thermal decomposition data obtained from TGA experiments allows for the determination of kinetic parameters such as activation energy (Ea) and pre-exponential factor, which describe the rate and mechanism of the decomposition process. cambridge.orgcambridge.orgijert.orgcapes.gov.brresearchgate.net The dehydroxylation of kaolinite is a key thermal decomposition process that has been extensively studied kinetically. cambridge.orgcambridge.orgicm.edu.plcapes.gov.brresearchgate.net

Various kinetic models, including the Coats-Redfern, Friedman, Flynn-Wall-Ozawa, and Kissinger models, are applied to TGA data obtained under non-isothermal conditions (constant heating rate) to determine the kinetic parameters. cambridge.orgcambridge.orgijert.orgcapes.gov.brresearchgate.net These models relate the reaction rate or the degree of conversion to temperature and time, allowing for the calculation of activation energy and the pre-exponential factor. cambridge.orgcambridge.orgijert.orgcapes.gov.brresearchgate.net

Studies have reported activation energy values for kaolinite dehydroxylation ranging from approximately 120 to 195 kJ/mol, depending on the specific this compound sample, experimental conditions (e.g., heating rate), and the kinetic model used. cambridge.orgijert.orgcapes.gov.brresearchgate.net For example, one study using the Kissinger method reported an activation energy of 195 ± 2 kJ/mol and a frequency factor of (8.58 ± 0.33) × 10¹⁴ s⁻¹ for the dehydroxylation of a medium-ordered kaolinite. capes.gov.brresearchgate.net Another study using the Coats-Redfern model on alum sourced from this compound reported an activation energy of 321.03 kJ/molK and a frequency factor of 2.57E+14 min⁻¹ from TGA data. ijert.org The discrepancies in reported values highlight the influence of sample characteristics and methodological approaches on the kinetic analysis results.

The kinetic analysis helps in understanding the factors controlling the dehydroxylation rate and can be used to predict the thermal behavior of this compound under different heating regimes. cambridge.orgcambridge.orgijert.org The dehydroxylation process is often described as a solid-state reaction, and kinetic models can provide insights into the reaction mechanism, although the exact mechanism can be complex and influenced by structural defects and impurities. cambridge.orgijert.org

Here is a sample data table summarizing some reported kinetic parameters for kaolinite dehydroxylation:

| This compound Source/Type | Kinetic Model | Activation Energy (kJ/mol) | Pre-exponential Factor | Reference |

| Kaolinite sample | Coats-Redfern, etc. | 120-180 | Not specified | cambridge.org |

| Kankara this compound (Alum) | Coats-Redfern (TGA) | 321.03 | 2.57E+14 min⁻¹ | ijert.org |

| Washed this compound | Kissinger (DTG) | 195 ± 2 | (8.58 ± 0.33) × 10¹⁴ s⁻¹ | capes.gov.brresearchgate.net |

Note: The activation energy units in the Kankara this compound entry ijert.org appear inconsistent (kJ/molK); kJ/mol is the standard unit for activation energy.

This table illustrates the variability in reported kinetic parameters, emphasizing the need for careful consideration of sample origin, purity, and the specific kinetic model applied when comparing results.

Thermal Analysis (TGA, DSC) for this compound Dehydroxylation Kinetics and Thermal Transformations

Phase Transition Behavior of this compound under Elevated Temperatures

This compound, primarily composed of the clay mineral kaolinite (Al₂Si₂O₅(OH)₄), undergoes a series of distinct phase transformations when subjected to increasing temperatures. These transformations involve the loss of structural water, the formation of amorphous and intermediate crystalline phases, and ultimately, the crystallization of high-temperature phases like mullite. The specific temperatures at which these transitions occur can vary depending on factors such as the purity and crystallinity of the this compound sample, heating rate, and atmospheric conditions. However, a general sequence of events is well-established through extensive thermal analysis studies, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).

Upon heating from room temperature, the initial event observed is the removal of adsorbed and interlayer water, typically occurring below 200°C nipne.ronetzsch.com. This is often indicated by an initial mass loss in TGA curves and a corresponding endothermic peak in DTA nipne.ronetzsch.comresearchgate.net.

The most significant thermal event in the transformation of this compound is the dehydroxylation of kaolinite, which involves the loss of structural hydroxyl groups in the form of water vapor nipne.rowikipedia.orgjresm.org. This endothermic process occurs over a broad temperature range, generally starting between 350°C and 450°C and completing by around 700°C to 800°C nipne.roresearchgate.netwikipedia.orgiscientific.orgresearchgate.netmdpi.com. The dehydroxylation results in the transformation of crystalline kaolinite into a highly disordered, amorphous phase known as metathis compound (Al₂Si₂O₇) nipne.rowikipedia.orgiscientific.orgwikipedia.orgsci-hub.se. This transformation is crucial as metathis compound is significantly more reactive than kaolinite and is utilized in various applications, such as a pozzolanic additive in cement iscientific.orgwikipedia.org. The dehydroxylation is typically observed as a large endothermic peak in DTA curves and a substantial mass loss (around 10-14%) in TGA curves nipne.ronetzsch.comresearchgate.netwikipedia.orgiscientific.orgicm.edu.pl. The temperature range for optimal metathis compound formation is often cited between 550°C and 850°C, with variations depending on the specific this compound source and heating conditions jresm.orgwikipedia.orgsci-hub.se.

Further heating of metathis compound to higher temperatures leads to the formation of new crystalline phases. Around 900°C to 1000°C, an exothermic event occurs, corresponding to the nucleation and formation of a defect aluminum-silicon spinel phase researchgate.neticm.edu.plcambridge.orgmdpi.comresearchgate.netcsic.esresearchgate.net. This phase is often described as a precursor to mullite formation researchgate.nettandfonline.com. The exothermic peak associated with this transformation is clearly visible in DTA curves researchgate.neticm.edu.plresearchgate.net.

As the temperature continues to rise, typically above 1000°C to 1100°C, the spinel phase transforms into primary mullite (3Al₂O₃·2SiO₂) icm.edu.plmdpi.comresearchgate.nettandfonline.comresearchgate.netholst-porzellan.com. This process involves further structural rearrangement and crystallization. At even higher temperatures, above 1200°C, particularly in the presence of a glassy phase formed from impurities, secondary mullite can form, often exhibiting a needle-like morphology mdpi.comresearchgate.netholst-porzellan.com. Simultaneously, any amorphous silica present may crystallize into cristobalite, usually above 1200°C wikipedia.orgicm.edu.pltandfonline.com. The complete mullitization reaction may require temperatures exceeding 1500°C, especially in the absence of mineralizers researchgate.net.

The sequence of these phase transitions can be summarized as follows:

Kaolinite → Metathis compound → Spinel Phase → Mullite + Cristobalite

Detailed research findings utilizing techniques like DTA, TGA, and X-ray Diffraction (XRD) have provided valuable insights into these transformations and the associated temperature ranges. For instance, studies have shown that the main dehydroxylation of kaolinite occurs between 400°C and 600°C, with completion around 800°C iscientific.orgresearchgate.net. The formation of the Al-Si spinel phase is often observed around 980°C researchgate.netcambridge.orgresearchgate.net, followed by mullite formation starting from approximately 1100°C to 1200°C icm.edu.plmdpi.comresearchgate.net.

The following table summarizes the key phase transitions and their approximate temperature ranges based on various research findings:

| Temperature Range (°C) | Event/Phase Formed | Nature of Transformation |

| < 200 | Removal of adsorbed/interlayer water | Endothermic |

| 350 - 800 | Dehydroxylation / Metathis compound | Endothermic |

| 900 - 1000 | Spinel Phase Formation | Exothermic |

| > 1000 - 1200 | Primary Mullite Formation | Exothermic |

| > 1200 | Cristobalite Formation | Exothermic |

| > 1200 | Secondary Mullite Formation | Crystallization |

Interactive Data Table:

These phase transitions are fundamental to understanding the behavior of this compound in high-temperature applications, such as ceramics, refractories, and as a precursor for synthesized materials like mullite and zeolites. The precise control of temperature during processing allows for the targeted formation of specific phases with desired properties.

Chemical and Surface Modification Strategies for Enhanced Kaolin Functionality

Organo-Modification of Kaolin through Intercalation and Grafting

Organo-modification involves introducing organic molecules into the this compound structure or onto its surface. This can be achieved through intercalation, where organic molecules are inserted between the kaolinite (B1170537) layers, or grafting, where organic chains are chemically bonded to the this compound surface scientific.netgeoscienceworld.org. These techniques are employed to improve the compatibility of this compound with organic polymers and enhance its dispersion in various matrices mdpi.comalpapowder.com.

Alkylammonium Ion Intercalation Chemistry in this compound Layers

Kaolinite's layered structure, held together by hydrogen bonds, can be expanded by intercalating small, polar organic molecules researchgate.netpowtechina.comjmaterenvironsci.com. These intercalated compounds can then serve as precursors for inserting larger organic molecules, including alkylammonium salts, through guest displacement reactions researchgate.netjmaterenvironsci.comgeoscienceworld.orgmdpi.com. While kaolinite layers generally lack exchangeable cations, alkylammonium ions can interact electrostatically with cation-exchange sites primarily located at the edges of the kaolinite particles rsc.org.

The intercalation of alkylammonium salts can lead to the expansion of the interlayer spacing, weakening the hydrogen bonds between layers and potentially facilitating delamination or exfoliation of the kaolinite layers researchgate.netgeoscienceworld.orgmdpi.comrsc.org. The extent of interlayer expansion depends on the length of the alkyl chain of the intercalated ammonium (B1175870) salt mdpi.com. Studies using techniques like X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are employed to characterize the interlayer structure and the arrangement of intercalated molecules mdpi.com.

Surface Grafting of Polymer Chains onto this compound External Surfaces

Surface grafting involves the covalent attachment of polymer chains onto the external surfaces of this compound particles mdpi.compowtechina.com. The external surfaces and edges of kaolinite expose reactive hydroxyl groups (silanol and aluminol groups) that can participate in chemical reactions with various organic substances powtechina.commdpi.comsemanticscholar.org. Grafting different types of organic functional groups onto the this compound surface alters its surface properties, such as hydrophobicity, and improves its compatibility and dispersion in polymer matrices mdpi.comalpapowder.comhythis compound.cnresearchgate.net.

Chemical grafting can be achieved through various methods, including reactions between surface hydroxyl groups and functional groups of organic molecules or polymers mdpi.compowtechina.comsemanticscholar.org. For instance, studies have shown the grafting of polyisoprene onto this compound surfaces using techniques like spray drying semanticscholar.org. The presence of grafted polymer chains on the this compound surface can significantly improve the dispersion of this compound in polymer composites and enhance the mechanical properties of the resulting materials semanticscholar.org. Characterization techniques such as FTIR spectroscopy can confirm the successful grafting of organic materials onto the this compound surface mdpi.comsemanticscholar.orgsemanticscholar.orgmdpi.com.

Surface Hydroxylation and Silanization of this compound for Tuned Interfacial Interactions

Surface hydroxylation and silanization are important strategies for modifying the surface chemistry of this compound, particularly the density and nature of its surface hydroxyl groups, to control its interactions with other materials alpapowder.comgeoscienceworld.org.

Regulating Surface Hydroxyl Group Density on this compound

The surface of kaolinite contains various types of hydroxyl groups, including inner-surface hydroxyls and outer-surface hydroxyls located at the edges and basal planes jmaterenvironsci.commdpi.com. These hydroxyl groups play a crucial role in the surface reactivity and modification of this compound mdpi.comsemanticscholar.org. The density and accessibility of these hydroxyl groups can be influenced by factors such as the structural order of the kaolinite and pre-treatment methods like calcination or acid treatment mdpi.comresearchgate.netresearchgate.net.

Regulating the density and type of surface hydroxyl groups is essential for controlling the adsorption and reaction of modifying agents alpapowder.commdpi.com. For example, calcination of this compound to form metathis compound increases its surface reactivity due to structural changes and the formation of new active sites mdpi.commdpi.com. Acid treatment can also influence the surface hydroxyl groups and increase the surface area mdpi.comresearchgate.net. The distribution of surface charge, which is related to the deprotonation of surface hydroxyl groups, also affects the interaction of this compound with various substances and can be pH-dependent utwente.nlnih.govacs.org.

Silane (B1218182) Coupling Agent Adsorption and Reaction Mechanisms on this compound

Silane coupling agents are widely used to modify the surface of this compound, acting as a bridge between the inorganic filler and organic polymer matrices alpapowder.commdpi.com. These agents typically contain hydrolyzable groups that form silanol (B1196071) groups upon hydrolysis, and organic functional groups that can react with the polymer matrix alpapowder.commdpi.com.

The mechanism of silane coupling agent adsorption and reaction on this compound surfaces involves the interaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the this compound surface semanticscholar.orggeoscienceworld.orgmdpi.com. This interaction can occur through hydrogen bonding or the formation of covalent bonds via condensation reactions semanticscholar.orggeoscienceworld.orgmdpi.com. Studies using techniques like FTIR spectroscopy have indicated that silane coupling agents can adsorb onto the kaolinite surface, potentially forming hydrogen bonds with surface hydroxyls semanticscholar.orggeoscienceworld.orgdiva-portal.org. The reaction conditions, such as the presence of water or ethanol (B145695) as a solvent, can influence the hydrolysis and condensation of silanes and their adsorption behavior geoscienceworld.orgdiva-portal.org. The grafting of silanes onto this compound can significantly improve its hydrophobicity and compatibility with organic polymers mdpi.comsemanticscholar.orgmdpi.com.

Acid and Alkali Treatment Protocols for this compound Structural Reconfiguration and Active Site Generation

Acid and alkali treatments are common chemical methods used to modify the structure and surface properties of this compound, leading to structural reconfiguration and the generation of new active sites mdpi.comscientific.netgeologyscience.ru.

Acid treatment of this compound, typically using inorganic acids like hydrochloric acid (HCl), can lead to dealumination, the removal of impurities, and the dissolution of external layers mdpi.comscholarsresearchlibrary.com. This process increases the specific surface area, pore volume, and acidity of this compound, enhancing its adsorption and catalytic properties mdpi.comalpapowder.comresearchgate.netscholarsresearchlibrary.comresearchgate.net. The extent of dealumination and structural changes depends on factors such as acid concentration, temperature, and treatment time, as well as the structural order of the kaolinite mdpi.comscholarsresearchlibrary.comcambridge.org. Acid treatment can also affect the distribution of surface charge and the nature of surface functional groups geologyscience.ru.

Alkali treatment, often using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), can lead to the dissolution of silicon and aluminum from the this compound structure mdpi.comresearchgate.net. This can result in the formation of new phases, such as zeolites, and alter the pore structure and surface properties of this compound mdpi.comresearchgate.netgeoscienceworld.org. Alkali activation can increase the specific surface area and pore volume, similar to acid treatment, and also influence the surface charge characteristics alpapowder.comgeologyscience.ru. The concentration of the alkali and the treatment conditions play a significant role in the resulting structural and chemical changes mdpi.comgeologyscience.ruresearchgate.net. Combined acid and alkali treatments have also been explored to optimize the modification of this compound for specific applications, such as enhancing its surface area for adsorption .

Here is a table summarizing some research findings on the impact of acid and alkali treatments on this compound properties:

| Treatment Type | Acid Concentration | Alkali Concentration | Effect on Surface Area (m²/g) | Effect on Pore Volume (mL/g) | Key Structural Changes | References |

| Acid Modification | Varied (e.g., 1M, 2M HCl) | N/A | Increase (e.g., from 9 to 111) | Increase (e.g., from 0.08 to 0.30) | Dealumination, impurity removal, increased acidity | mdpi.comalpapowder.comresearchgate.netscholarsresearchlibrary.com |

| Alkali Modification | N/A | Varied (e.g., 1M, 5M NaOH/KOH) | Increase (e.g., from 9 to 146) | Increase (e.g., from 0.08 to 0.27) | Dissolution of Si and Al, potential zeolite formation | mdpi.comalpapowder.comresearchgate.netgeoscienceworld.org |

| Combined Acid-Alkali | Specified concentrations | Specified concentrations | Significant increase (e.g., from 11.31 to 46.29 with CQDs) | Not explicitly stated in all combined treatment results | Formation of mesopores, tailored surface properties |

Note: The specific values for surface area and pore volume can vary significantly depending on the source of this compound, the specific treatment conditions (temperature, time, concentration), and the characterization methods used.

These chemical and surface modification strategies highlight the versatility of this compound as a material and the ability to engineer its properties for a wide range of applications by precisely controlling its chemical composition, surface chemistry, and structural features.

Selective Leaching of Octahedral Sheets in this compound for Porosity Enhancement

Selective leaching is a process that involves the dissolution of specific components from the this compound structure, primarily targeting the octahedral alumina (B75360) sheets. This process is often applied to activated this compound, typically obtained through thermal or mechanical treatment, which enhances the reactivity of the material. mdpi.comresearchgate.net Acid leaching, particularly with sulfuric acid or hydrochloric acid, is commonly used to selectively dissolve alumina from the amorphous dehydroxylated aluminosilicate (B74896) phases formed after calcination. mdpi.comorientjchem.org This selective removal of alumina creates pores within the material, leading to an increase in specific surface area and pore volume. mdpi.commeral.edu.mm

Research indicates that the extent of leaching and the resulting porosity are influenced by factors such as the activation temperature of this compound, the concentration of the acid, and the treatment time. mdpi.commeral.edu.mm For instance, porous silica (B1680970) material with a specific surface area of 340 m²/g was obtained by acid leaching of activated kaolinite (roasted at 600 °C for 24 h) in 20% H₂SO₄. mdpi.com The pore volume of porous alumina prepared via alkali leaching of kaolinite activated at 1150 °C was reported as 0.1455 mL/g. mdpi.com

Alkali-Induced Amorphization and Recrystallization of this compound

Alkali treatment of this compound can lead to amorphization and subsequent recrystallization, forming new mineral phases. researchgate.netgeoscienceworld.org The interaction of alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), with kaolinite layers can cause the dissolution of both silicon and aluminum. geoscienceworld.org

At high alkali concentrations, the formation of new minerals, such as zeolites (e.g., zeolite A, hydrosodalite, cancrinite), can become dominant. researchgate.netmdpi.commdpi.com This process involves the dissolution of kaolinite and the subsequent precipitation and crystallization of new aluminosilicate phases from the alkaline solution. researchgate.netmdpi.com The type of zeolite formed can depend on the alkali concentration and reaction conditions. mdpi.com For example, low NaOH concentrations can promote the crystallization of zeolite A, while very high concentrations may favor hydrosodalite formation. mdpi.com The alkali activation of metathis compound (calcined this compound) with NaOH solutions can produce amorphous hydrated sodium aluminosilicates. mdpi.com

Pillaring and Intercalation of this compound with Inorganic Species for Expanded Interlayer Spacing

Pillaring and intercalation are modification techniques that involve inserting guest species into the interlayer space of layered clay minerals like this compound, leading to an expansion of the interlayer distance. ajol.inforesearchgate.netijarset.com This expansion creates a more accessible porous structure, increasing the surface area and pore volume, which is beneficial for applications such as adsorption and catalysis. nih.govmdpi.com

Intercalation can be achieved by breaking the hydrogen bonds holding kaolinite layers together, often using polar intercalants, or by exchanging cations in the this compound structure. ajol.info The stability and nature of both the clay material and the intercalating species influence the intercalation yield. ijarset.com

Aluminum Polycation Pillaring in this compound Interlayers

Aluminum polycations, particularly the Keggin-type polycations like [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃), are commonly used as pillaring agents for clays (B1170129). nih.govmdpi.com These large polycations are introduced into the interlayer space through a cationic exchange mechanism, replacing the hydrated cations present. nih.govmdpi.com Subsequent calcination of the intercalated clay transforms the polycations into rigid aluminum oxide pillars, which prop open the layers and create stable microporosity. nih.govmdpi.com

Aluminum is frequently used for synthesizing metal polycations for clay modification via pillaring. nih.gov While Al₁₃ is the most common, Keggin-Al₃₀ polycations have also been synthesized and reported to confer higher thermal stability and more Brønsted acid sites to the pillared clays. nih.govresearchgate.net Pillaring with Al₁₃ polycations can result in pillared clays with increased basal spacing (e.g., 1.75 nm) and specific surface area (e.g., 226 m²/g). mdpi.com

Metal Oxide Nanoparticle Confinement within this compound Lamellae

Metal oxide nanoparticles can be confined within the lamellae of this compound, often utilizing intercalation as a preliminary step to expand the interlayer space. researchgate.net For instance, silver nanoparticles (Ag NPs) have been synthesized within the interlamellar space of kaolinite. researchgate.net This can be achieved by intercalating kaolinite with a suitable molecule, such as dimethyl sulfoxide (B87167) (DMSO), to expand the interlayer space, followed by the adsorption of metal ions (e.g., Ag⁺) and their subsequent reduction to form nanoparticles. researchgate.netresearchgate.net

The confinement within the interlayer space can limit the growth of nanoparticles, leading to smaller, more uniformly dispersed particles compared to those formed on the external surface. researchgate.net For example, Ag NPs synthesized in the interlamellar space of kaolinite had an average size of 3.8–4.2 nm, while those on the exterior surface ranged from 5.6–10.5 nm. researchgate.net this compound has been explored as a nanoparticle carrier due to its low cost, abundance, and stability. acs.org Metal oxide nanoparticles like copper oxide (CuO) and zinc oxide (ZnO) have been supported on this compound for catalytic applications. acs.orgresearchgate.netmdpi.com

Surface Doping and Ion Exchange in this compound for Catalytic and Adsorptive Applications

Surface doping and ion exchange are methods used to introduce new active sites onto the this compound surface or within its structure, enhancing its catalytic and adsorptive properties. researchgate.netechemcom.com Kaolinite naturally has a low ion exchange capacity. echemcom.com However, modification techniques can significantly improve this property. researchgate.netnih.gov

Transition metal modification, for example, can introduce transition metals onto the this compound surface or between layers, which can protonate the surface and broaden its application range. mdpi.com The positively charged transition metal ions can interact with the negatively charged sites on this compound through electrostatic attraction and ligand exchange. mdpi.com

Cation Exchange Capacity Modification in this compound

The cation exchange capacity (CEC) of kaolinite is primarily attributed to broken bonds around the edges of the silica-alumina units and pH-dependent charges on the surface hydroxyls, with limited contribution from isomorphous substitution. scienceasia.orgresearchgate.net Modification methods, such as intercalation and surface grafting, can significantly increase the CEC of this compound. nih.govscielo.org.mx

The CEC of kaolinite is influenced by factors such as particle size and pH. scienceasia.orgresearchgate.net A higher pH generally leads to more negative charges and thus a higher CEC value. scienceasia.orgresearchgate.net While natural kaolinite typically has a low CEC (3-15 meq/100 g), modification can enhance its adsorption capacity for various substances, including heavy metal ions. mdpi.comscielo.org.mx Studies have shown that modified this compound can exhibit significantly higher adsorption capacities compared to untreated this compound. researchgate.netscielo.org.mx For instance, modified kaolinite showed a maximum Pb(II) uptake capacity of 46.45 mg/g, compared to 15.52 mg/g for natural kaolinite. researchgate.net The CEC of this compound-based composites can vary depending on the modification; for example, a silver-kaolinite-titania composite had a CEC of 10.06 meq/100g.

Incorporation of Heteroatoms into this compound Structure for Catalytic Activity

The incorporation of heteroatoms into the this compound structure is a key strategy to enhance its catalytic activity. This process involves substituting some of the native atoms (aluminum or silicon) in the this compound framework with other elements. The introduction of heteroatoms can significantly alter the electronic and structural properties of this compound, creating new active sites and modifying its acidity or redox characteristics, which are crucial for catalytic performance. mdpi.comrhhz.net

Heteroatom incorporation can be achieved through various methods, including direct synthesis, post-synthesis treatments, and impregnation. rhhz.net Post-synthesis methods often involve creating vacancies or defects in the this compound framework, for instance, by dealumination or desilication, followed by the insertion of appropriate metal complexes. rhhz.net Impregnation involves depositing a solution containing the heteroatom precursor onto the this compound support, followed by drying and calcination. rsc.org

The type of heteroatom incorporated dictates the resulting catalytic properties. For example, the introduction of transition metals can create redox sites, while other elements can influence the acidity or basicity of the catalyst. rsc.orgmdpi.com

Detailed Research Findings:

Research has demonstrated the effectiveness of incorporating various heteroatoms into this compound for different catalytic applications.

Iron (Fe): Iron-modified this compound has been investigated for applications in heterogeneous electro-catalytic oxidation processes. Fe₂O₃ modified this compound has shown potential in the electrochemical oxidation of pollutants like enoxacin. researchgate.net Iron nanoparticles loaded onto modified this compound have also been used as heterogeneous catalysts for the direct esterification of benzoic acid. tandfonline.com Studies have shown that the presence of iron in this compound can be beneficial for reactions like CO₂ methanation. acs.org

Zirconium (Zr): Modification of this compound with ZrO₂ has been shown to enhance its catalytic activity for the dehydration of methanol (B129727) to dimethyl ether (DME). A study found that this compound modified with 10 wt% ZrO₂ exhibited high methanol conversion and DME selectivity, maintaining its activity over an extended period. researchgate.netresearchgate.net

Tungsten (W) and Molybdenum (Mo): Tungsten-substituted molybdophosphoric acid impregnated on acid-treated this compound has been synthesized as a heterogeneous catalyst. rsc.orgresearchgate.net These catalysts have proven effective in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction under solvent-free conditions. rsc.orgresearchgate.net The substitution of molybdenum with tungsten in heteropoly acids supported on this compound can increase the acid strength, leading to higher catalytic activity in acid-catalyzed reactions. rsc.org

Palladium (Pd): Palladium nanoparticles supported on modified this compound have shown excellent catalytic activity in reactions such as the directed C–H functionalization of arylpyrazoles and the catalytic hydrogenation of styrene. tandfonline.comnih.gov Surface modification of this compound with functional groups, such as amino groups, can improve the dispersion of Pd nanoparticles and enhance their interaction with the support, preventing agglomeration and leading to high catalytic activity. nih.gov

Nitrogen (N), Phosphorus (P), Sulfur (S), and Boron (B): While often studied in the context of carbon materials, the principles of heteroatom doping to modify electronic structure and catalytic activity are relevant. rsc.orgrsc.organdromet.com.auacs.org The incorporation of heteroatoms like N, P, S, and B into carbon networks can alter the surface chemical structure and electron distribution, improving electrochemical properties and catalytic performance. rsc.organdromet.com.auacs.org Although direct incorporation into the this compound framework (aluminosilicate) is different from doping carbon, these elements can be introduced in various forms or as part of composite materials involving this compound, influencing catalytic outcomes. For example, nitrogen-doped activated nanoporous carbons derived from this compound-halloysite mixtures have been synthesized for applications in supercapacitors and CO₂ adsorption. andromet.com.au this compound sulfonic acid nanoparticles (containing sulfur) have been used as a solid acid catalyst for organic synthesis. researchgate.net

The effectiveness of heteroatom incorporation is often evaluated by assessing the catalyst's performance in specific reactions, including conversion rates, selectivity, and stability. Characterization techniques such as X-ray fluorescence (XRF), X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Brunauer–Emmett–Teller (BET) analysis are used to analyze the composition, structure, morphology, and surface properties of the modified this compound catalysts. rsc.orgtandfonline.comresearchgate.netresearchgate.net

Data from research studies highlight the impact of heteroatom incorporation on catalytic performance. While specific quantitative data tables for heteroatom-substituted this compound within the strict scope of section 4.5.2 were not extensively available in the search results, the qualitative findings consistently indicate enhanced catalytic activity compared to unmodified this compound or in comparison to bulk forms of the incorporated active phase. For instance, 20% tungsten-substituted molybdophosphoric acid supported on this compound showed remarkably enhanced catalytic activity in the Biginelli reaction compared to the bulk heteropoly acid. rsc.orgresearchgate.net Similarly, ZrO₂ modified this compound demonstrated excellent conversion and selectivity in methanol dehydration. researchgate.netresearchgate.net

The ability to tune the catalytic properties of this compound by incorporating different heteroatoms opens up possibilities for developing cost-effective and efficient heterogeneous catalysts for a wide range of chemical processes. rsc.orgresearchgate.netresearchgate.netrsc.org

Advanced Material Science Applications of Kaolin and Its Derivatives

Kaolin-Based Catalysts and Photocatalysts in Chemical Reactions

This compound and its modified forms have garnered significant attention as catalysts and catalyst supports in various chemical reactions due to their inherent properties, such as surface area, acidity, and thermal stability. mdpi.comresearchgate.net

Support Materials for Heterogeneous Catalysis using this compound

This compound's layered structure and surface properties make it a suitable support material for heterogeneous catalysts. researchgate.netacs.org While natural this compound may have a less developed porous structure, its textural properties can be enhanced through calcination and acid or basic treatments, improving its suitability as a catalyst support. researchgate.net For instance, this compound has been successfully used as a support for silver nanoparticles (Ag-NPs) for the catalytic degradation of organic dyes like methylene (B1212753) blue. acs.org The synthesized Ag-NPs/kaolin composite demonstrated excellent catalytic activity and reusability. acs.org this compound has also been explored as a support for nickel-based catalysts in reactions such as CO₂ methanation and dry methane (B114726) reforming. acs.orgnih.gov The Al₂O₃ content in this compound is considered beneficial for CO₂ methanation when combined with promoters like cerium oxide (CeO₂), which enhances redox properties and thermal stability. nih.gov Additionally, this compound has been utilized as a support for molybdovanado phosphoric acid, creating a green heterogeneous catalyst for applications like fluoride (B91410) ion removal from water. bohrium.com

This compound-Derived Metathis compound in Acid Catalysis and Environmental Catalysis